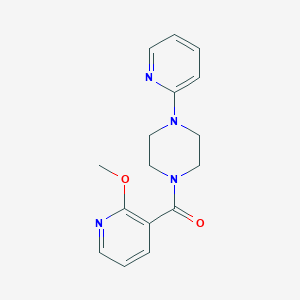

(2-Methoxypyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Methoxypyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPM is a small molecule that belongs to the class of pyridine derivatives and has a molecular weight of 357.42 g/mol.

Applications De Recherche Scientifique

- Aromatic Ketone Synthesis : The compound serves as a valuable intermediate for aromatic ketones. Researchers have explored copper-catalyzed Csp3-H oxidation of pyridin-2-yl-methanes to produce pyridin-2-yl-methanones under mild conditions. These aromatic ketones find applications in pharmaceutical synthesis .

- Dual PPTase Inhibition : The compound’s structural features make it a potential antibacterial agent. Simultaneously targeting both AcpS-PPTase and Sfp-PPTase enzymes could effectively halt bacterial proliferation .

- Organic Synthesis and Medicinal Chemistry : Traditionally challenging to access, this hindered amine provides a chemically differentiated building block. It’s valuable for preparing drug candidates containing hindered amine motifs .

- Anti-Tumor Properties : Gold complexes, including those derived from this compound, have gained attention as anti-tumor agents. Auranofin, originally developed for arthritis treatment, displayed strong anti-proliferative effects in vitro and in vivo .

- Nucleophilic and Amidation Reactions : The compound contains borate and sulfonamide groups, making it useful for organic synthesis. Characterization studies include NMR, IR, and mass spectrometry .

- Mechanistic Insights : The compound’s transformation involves water as the single oxygen source during oxidation. Understanding such reactions contributes to new insights in synthetic chemistry .

Transition Metal Catalysis

Antibacterial Agents

Hindered Amine Building Block

Gold Complexes for Drug Design

Borate and Sulfonamide Chemistry

Water-Involving Oxidation Reactions

Propriétés

IUPAC Name |

(2-methoxypyridin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-15-13(5-4-8-18-15)16(21)20-11-9-19(10-12-20)14-6-2-3-7-17-14/h2-8H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTIIUZNCWQYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxypyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2649713.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2649717.png)

![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)

![(1R,3s,5S)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2649726.png)